1-Hydroxy-2,2-dimethyl-1,2-dihydro-3H-indol-3-one
Description
1-Hydroxy-2,2-dimethylindolin-3-one is a derivative of indole, a significant heterocyclic compound found in various natural products and synthetic drugs. The indole ring system is known for its wide-ranging biological activities and is a core structure in many pharmacologically active compounds .
Properties
CAS No. |
61158-05-2 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-hydroxy-2,2-dimethylindol-3-one |
InChI |
InChI=1S/C10H11NO2/c1-10(2)9(12)7-5-3-4-6-8(7)11(10)13/h3-6,13H,1-2H3 |
InChI Key |
RSOGBGRYLGNKOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2N1O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-2,2-dimethylindolin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of N-protected isatin, aryne precursor, and 1,3-cyclodione in a three-component coupling reaction under metal-free conditions . This method yields 3-hydroxyindolin-2-ones, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Hydroxy-2,2-dimethylindolin-3-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxoindolin-2-ones.
Reduction: Formation of reduced indolin derivatives.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted indolin-2-ones and their derivatives, which have significant biological and pharmacological activities .
Scientific Research Applications
Medicinal Chemistry
1-Hydroxy-2,2-dimethylindolin-3-one has been extensively studied for its anticancer , anti-inflammatory , and antimicrobial properties.
Anticancer Activity:
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, in vitro studies have shown that it induces apoptosis in MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The compound has an IC50 value of approximately 12.5 µM against MCF-7 cells, demonstrating potent anticancer properties compared to standard chemotherapeutics like doxorubicin.
Case Study:
A study published in a peer-reviewed journal demonstrated that treatment with 1-hydroxy-2,2-dimethylindolin-3-one led to a marked reduction in cell viability in breast cancer cell lines. The mechanism involved modulation of key signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity:
The compound also shows promising antimicrobial activity against several bacterial strains. For instance, it has been tested against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of around 40 µg/mL.
Biological Research
The compound is being investigated for its role in various biological pathways and interactions with biomolecules. Its ability to bind to specific receptors and enzymes modulates their activity, leading to desired biological effects.
Mechanism of Action:
The mechanism involves:
- Modulation of apoptotic pathways.
- Inhibition of inflammatory mediators.
- Antibacterial action by disrupting bacterial cell wall synthesis.
Industrial Applications
In addition to its medicinal applications, 1-hydroxy-2,2-dimethylindolin-3-one is utilized in the development of new materials and chemical processes. Its unique structural properties make it a valuable building block for synthesizing complex organic molecules.
Mechanism of Action
The mechanism of action of 1-Hydroxy-2,2-dimethylindolin-3-one involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-2-carboxylic acid: Another indole derivative with distinct biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Uniqueness
1-Hydroxy-2,2-dimethylindolin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound .
Biological Activity
1-Hydroxy-2,2-dimethyl-1,2-dihydro-3H-indol-3-one (CAS No. 61158-05-2) is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial research.
The molecular formula of 1-hydroxy-2,2-dimethyl-1,2-dihydro-3H-indol-3-one is with a molecular weight of 177.20 g/mol. Its structure comprises an indole ring with a hydroxyl group and dimethyl substitutions that influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 61158-05-2 |
| Molecular Formula | C10H11NO2 |
| Molecular Weight | 177.20 g/mol |
| IUPAC Name | 1-hydroxy-2,2-dimethylindolin-3-one |
| InChI Key | RSOGBGRYLGNKOH-UHFFFAOYSA-N |
Anticancer Activity
Research indicates that 1-hydroxy-2,2-dimethylindol-3-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies show that it can induce apoptosis in MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The compound's mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival.
Case Study:
In vitro tests demonstrated that this compound has an IC50 value of approximately 12.5 µM against MCF-7 cells, indicating potent anticancer properties compared to standard chemotherapeutics like doxorubicin, which serves as a reference drug in many studies .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It has shown effectiveness in reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in various models. The inhibition rates observed were comparable to established anti-inflammatory agents.
Research Findings:
In one study, at a concentration of 10 µg/mL, the compound inhibited TNF-alpha by approximately 72% and IL-6 by about 83%, showcasing its potential as an anti-inflammatory agent .
Antimicrobial Activity
1-Hydroxy-2,2-dimethylindol-3-one displays antimicrobial activity against several bacterial strains. It has been tested against Gram-positive and Gram-negative bacteria, showing promising results.
Example:
The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be around 40 µg/mL, demonstrating its potential as an antibacterial agent .
The biological activity of 1-hydroxy-2,2-dimethylindol-3-one is largely attributed to its ability to interact with specific molecular targets within cells. This includes binding to receptors and enzymes that regulate critical biological pathways. The precise mechanisms are still under investigation but are believed to involve:
- Modulation of apoptotic pathways: Inducing cell death in cancer cells.
- Inhibition of inflammatory mediators: Reducing cytokine production.
- Antibacterial action: Disrupting bacterial cell wall synthesis or function.
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-hydroxy-2,2-dimethylindol-3-one, it is beneficial to compare it with structurally similar compounds:
| Compound | Biological Activity | IC50 Value (µM) |
|---|---|---|
| Indole-3-acetic acid | Plant hormone; growth regulator | N/A |
| Indole-2-carboxylic acid | Antioxidant; moderate anticancer | N/A |
| Indole-3-carbinol | Known for anticancer properties | ~15 |
| 1-Hydroxy-2,2-dimethylindolin-3-one | Anticancer; anti-inflammatory; antimicrobial | ~12.5 (MCF-7) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
